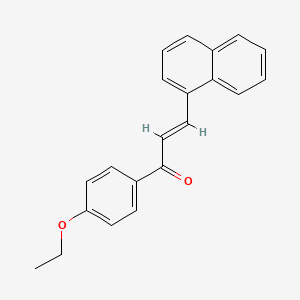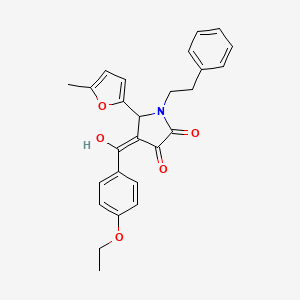![molecular formula C15H24N2O3S B5435226 5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5435226.png)
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide, also known as BISIM, is a chemical compound that has been studied for its potential applications in scientific research. BISIM is a small molecule inhibitor that targets a specific protein called protein kinase D (PKD), which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Applications De Recherche Scientifique
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been studied for its potential applications in various scientific research fields. One of the major areas of research is cancer, where PKD has been shown to play a critical role in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of PKD, leading to the inhibition of cancer cell growth and survival. This compound has also been studied for its potential applications in cardiovascular diseases, where PKD has been shown to play a role in the development of cardiac hypertrophy and heart failure. This compound has been shown to inhibit the activity of PKD, leading to the prevention of cardiac hypertrophy and heart failure.
Mécanisme D'action
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide is a small molecule inhibitor that targets the catalytic domain of PKD. PKD is a serine/threonine kinase that is activated by various stimuli such as growth factors, cytokines, and stress signals. Once activated, PKD phosphorylates various downstream targets involved in cellular processes such as cell proliferation, differentiation, and survival. This compound binds to the catalytic domain of PKD, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In cardiovascular cells, this compound has been shown to prevent cardiac hypertrophy and heart failure. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide is its specificity towards PKD, which allows for the selective inhibition of PKD activity without affecting other kinases. This specificity also allows for the identification of downstream targets involved in PKD signaling. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide. One area of research is the development of more potent and selective PKD inhibitors. Another area of research is the identification of downstream targets involved in PKD signaling. Additionally, the combination of this compound with other chemotherapeutic agents may enhance its efficacy in cancer treatment. Finally, the use of this compound in animal models may provide valuable insight into its potential clinical applications.
Méthodes De Synthèse
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis method involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-N'-butylthiourea to form the corresponding thiourea intermediate. The thiourea intermediate is then reacted with sodium nitrite and sulfuric acid to form the corresponding diazonium salt, which is then coupled with N-butyl-N-isopropylamine to form the final product, this compound.
Propriétés
IUPAC Name |
5-(butylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-6-9-16-21(19,20)13-8-7-12(4)14(10-13)15(18)17-11(2)3/h7-8,10-11,16H,5-6,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQVODXCMIVBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)

![ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435173.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(phenylthio)phenyl]acrylonitrile](/img/structure/B5435180.png)
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)
![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5435188.png)


![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5435211.png)
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5435222.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-11-isobutyryl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5435231.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B5435238.png)
![3-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5435239.png)